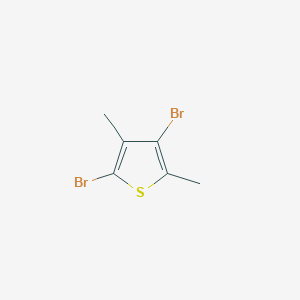

2,4-二溴-3,5-二甲基噻吩

描述

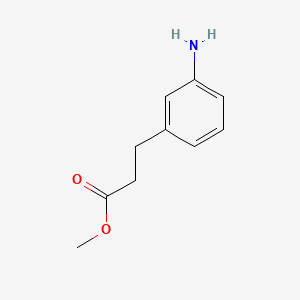

2,4-Dibromo-3,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S . It is used in various scientific investigations due to its remarkable properties .

Synthesis Analysis

The synthesis of 2,4-Dibromo-3,5-dimethylthiophene involves the reaction with bromine . Other methods include the reaction with hydrogen chloride, n-butyllithium, and boric acid tributyl ester in tetrahydrofuran at -78℃ .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3,5-dimethylthiophene consists of a thiophene ring substituted with bromine and methyl groups . The average mass of the molecule is 269.985 Da .Chemical Reactions Analysis

2,4-Dibromo-3,5-dimethylthiophene can undergo various chemical reactions. For instance, it can react with bromine to form different products . It can also react with sodium hydroxide, n-butyllithium, and dimethyl sulfate .科学研究应用

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Method of Application

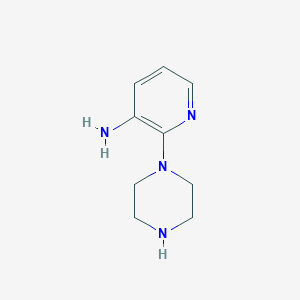

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Results or Outcomes

Thiophene derivatives have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacological Aspects

The synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction has been reported .

Method of Application

This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

Results or Outcomes

The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Synthesis of Thiophene-Based Polymers

Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .

Method of Application

The synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications often uses nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

Thiophene Substitution Chemistry

Thiophene substitution chemistry involves electrophilic, nucleophilic, or radical reactions leading to substitution on a thiophene ring .

Method of Application

Direct bromination by bromine in acetic acid or in chloroform allows the synthesis of 2-bromo-, 2,5-dibromo-, 2,3,5-tribromo- and 2,3,4,5-tetrabromothiophenes . Microwave-assisted mono-, di-, tri- and tetrabrominations of thiophene have also been described .

Results or Outcomes

These reactions are well-investigated methods. Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted .

Organic Synthesis

Thiophene derivatives, such as 2,4-Dibromo-3,5-dimethylthiophene, are often used as building blocks in organic synthesis .

Method of Application

These compounds can be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to create complex organic molecules . The bromine atoms on the thiophene ring serve as good leaving groups, making these compounds versatile in synthesis .

Results or Outcomes

The products of these reactions can be used in a wide range of applications, from pharmaceuticals to materials science .

Material Science

Thiophene and its derivatives are also used in the field of material science, particularly in the development of organic semiconductors .

Method of Application

In this context, thiophene derivatives can be polymerized to create conductive polymers . These polymers can be used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells .

Results or Outcomes

The use of thiophene-based polymers in these applications has led to devices with improved performance, including higher efficiency and longer lifetimes .

安全和危害

属性

IUPAC Name |

2,4-dibromo-3,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCAOQRHVBMFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980497 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-3,5-dimethylthiophene | |

CAS RN |

63862-00-0 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。